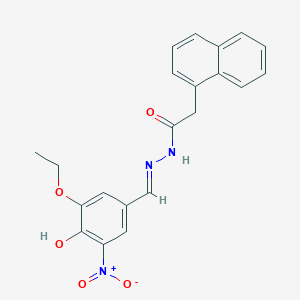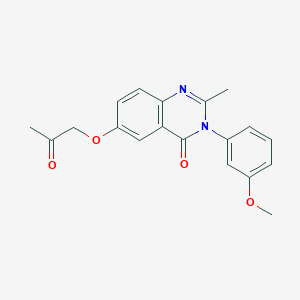
1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in various preclinical studies. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component in the B-cell receptor signaling pathway.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide binds to the ATP-binding site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and ultimately the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have potent anti-tumor activity in various preclinical models, including lymphoma, leukemia, and multiple myeloma. It has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and long half-life. 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been well-tolerated in preclinical studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also shown synergy with other drugs targeting the B-cell receptor signaling pathway, making it a promising candidate for combination therapy. One limitation of 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low potency compared to other BTK inhibitors, such as ibrutinib. However, 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has shown favorable pharmacokinetic properties and good oral bioavailability, which may compensate for its lower potency.
Orientations Futures
There are several potential future directions for 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide research. One area of interest is the development of combination therapies with other drugs targeting the B-cell receptor signaling pathway, such as venetoclax and ibrutinib. Another potential direction is the investigation of 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and its downstream targets, which may provide insights into the development of more effective therapies for B-cell malignancies.
Méthodes De Synthèse
The synthesis of 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of 2-fluoroaniline with 3-hydroxybenzaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. The amine is then reacted with pyrrolidine-3-carboxylic acid to form the final product. The overall yield of the synthesis is around 30%, and the purity of the product can be improved by further purification.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in various preclinical models, including cell lines, animal models, and patient-derived samples. It has shown potent inhibition of BTK activity and downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also demonstrated synergy with other drugs targeting the B-cell receptor signaling pathway, such as venetoclax and ibrutinib.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-14-6-1-2-7-15(14)20-10-11(8-16(20)22)17(23)19-12-4-3-5-13(21)9-12/h1-7,9,11,21H,8,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXORWVXJJUPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B6033797.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6033806.png)
![4-[4-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6033808.png)
![4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6033816.png)
![2-(cyclopentylcarbonyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6033819.png)

![4-[({5-[(benzylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B6033838.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-3-(4-methyl-1-piperazinyl)propanohydrazide](/img/structure/B6033849.png)
![N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B6033852.png)
![3-(5-bromo-2-furyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6033855.png)
![N-(3-methoxypropyl)-5-[1-(5-pyrimidinylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6033860.png)
![1-(4-chlorophenyl)-2-[(5-{[(5-chloro-8-quinolinyl)oxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B6033862.png)